Glycyrrhizic acid ammonium salt
Description
Structure
2D Structure
Properties
IUPAC Name |
azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKKHJEINIICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0 | |
| Record name | Glycyrrhizinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycyrrhizinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Production and Isolation Methodologies for Glycyrrhizic Acid Ammonium Salt
Extraction Techniques from Glycyrrhiza Species
The initial and critical step in production is the extraction of glycyrrhizic acid from the plant material. This process has evolved from traditional solvent-based methods to more advanced and efficient technologies.
Traditional methods for extracting glycyrrhizic acid rely on the principle of solid-liquid extraction using various solvents. The choice of solvent is crucial for maximizing the yield and selectivity of the extraction.
Aqueous ammonia is a commonly used solvent. The ammonia reacts with the acidic glycyrrhizic acid to form its more water-soluble ammonium (B1175870) salt, facilitating its extraction into the aqueous phase. doc-developpement-durable.org Methods have been described where dried licorice slices are extracted with a dilute aqueous ammonia solution (e.g., 0.5% v/v), sometimes aided by sonication. doc-developpement-durable.orgycmou.ac.in Another approach involves extracting milled licorice roots with a 0.5% aqueous solution of NH₄OH. google.com The use of dilute ammonia water is a primary method in industrial production due to its low cost, safety, and high extraction rate. google.com
Acidified acetone is another conventional approach. One method involves macerating powdered licorice roots with a solvent mixture of acetone and dilute nitric acid. isciii.es Following filtration, dilute ammonia solution is added to the filtrate to precipitate the ammonium glycyrrhizinate. isciii.es Other processes use acetone in the presence of mineral acids like sulfuric acid (H₂SO₄) or trichloroacetic acid to extract glycyrrhizic acid from a crude licorice extract. researchgate.net A patented method describes extracting total triterpene acids with a 1% solution of H₂SO₄ in acetone at room temperature. google.com
Other conventional solvents include water and various alcohols. Water is an environmentally friendly option, and its effectiveness can be enhanced by adjusting pH and temperature. researchgate.net Ethanol-water mixtures are also frequently employed. ycmou.ac.inoup.com
To improve efficiency and reduce extraction time and solvent consumption, advanced technologies have been developed. Microwave-Assisted Extraction (MAE) is a notable example. nih.govresearchgate.net MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Studies have shown that MAE can achieve recoveries of glycyrrhizic acid comparable to conventional methods but in a significantly shorter time. nih.govresearchgate.net Optimal conditions for MAE include variables such as extraction time, ethanol and ammonia concentration, and liquid-to-solid ratios. nih.govresearchgate.net For instance, effective extraction has been achieved with extraction times of 4-5 minutes, using 50-60% (v/v) ethanol and 1-2% (v/v) ammonia at a liquid/solid ratio of 10:1 (ml/g). nih.govresearchgate.net Compared to methods like Soxhlet extraction, heat reflux, and ultrasonic extraction, MAE is considered more effective due to considerable savings in time and solvent. nih.govresearchgate.net Another study reported achieving a glycyrrhizic acid yield of 3.10% in just 7 minutes using MAE with water, whereas conventional solvent extraction required 90 minutes to achieve a similar yield of 3.12%. scientific.net
Table 1: Comparison of Extraction Methods for Glycyrrhizic Acid
| Extraction Method | Solvent(s) | Extraction Time | Yield/Recovery | Reference |
| Conventional Solvent | Aqueous Ammonia (0.5%) | - | - | ycmou.ac.in |
| Conventional Solvent | Acetone & Dilute Nitric Acid | 2 hours | - | isciii.es |
| Conventional Solvent | Water | 90 minutes | 3.12% | scientific.net |
| Microwave-Assisted (MAE) | Water | 7 minutes | 3.10% | scientific.net |
| Microwave-Assisted (MAE) | 50-60% Ethanol, 1-2% Ammonia | 4-5 minutes | Equivalent to conventional methods | nih.govresearchgate.net |
Purification and Separation Processes
After the initial extraction, the crude extract contains a mixture of compounds. Therefore, purification and separation steps are essential to isolate glycyrrhizic acid ammonium salt with high purity.
Precipitation is a key step in purification. Ammoniated glycyrrhizin (B1671929) is typically prepared from the water extract of licorice root by acid precipitation followed by neutralization with dilute ammonia. guidechem.comchemicalbook.com Concentrated sulfuric acid is often added to the extract to lower the pH to 1-2, causing the less soluble glycyrrhizic acid to precipitate out of the solution. google.comresearchgate.net
After precipitation, the crude product can be further purified by recrystallization. This process involves dissolving the precipitate in a suitable solvent and then allowing it to crystallize out, leaving impurities behind in the solution. A common method involves converting the triammonium salt of glycyrrhizic acid into the monoammonium salt by recrystallization from glacial acetic acid. google.comchemicalbook.com Further purification can be achieved by recrystallization from solvents like 75% or 85% ethanol to obtain a product with purity greater than 98%. google.comnjchm.com One patented method describes a temperature-split recrystallization process to improve purity and reduce product loss. google.com
A detailed procedure involves:
Extracting crude glycyrrhizic acid with acidified ethanol. njchm.com
Adding ammonia water to the extract to precipitate triammonium glycyrrhizinate. njchm.com
Dispersing the precipitate in glacial acetic acid to convert it to the monoammonium salt. njchm.com
Decolorizing with activated carbon and recrystallizing with 75% ethanol to yield white crystals. njchm.com
Chromatography is a powerful technique for separating and purifying compounds with high resolution. Various chromatographic methods are employed to obtain high-purity glycyrrhizic acid and its salts.
High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative isolation and purification of glycyrrhizic acid from crude extracts of Glycyrrhiza uralensis. oup.comresearchgate.net Using a two-phase solvent system, such as ethyl acetate (B1210297)–methanol–water, HSCCC can yield glycyrrhizic acid with a purity of 98.9% and a recovery of 77.1%. oup.comresearchgate.net This technique avoids the irreversible adsorption of the sample onto a solid support, which can be a drawback of other methods. oup.comresearchgate.net
Preparative high-performance liquid chromatography (HPLC) is another method used for purification. A patented method describes using preparative chromatography with a silica gel filler modified with polar groups and an organic solvent as the eluent to obtain glycyrrhizic acid products with a content of more than 90%. google.com Other rapid chromatographic methods, such as CombiFlash chromatography, have also been developed for the fast isolation of glycyrrhizic acid. ycmou.ac.in Additionally, macroporous resins can be used for purification, where the purity of glycyrrhizic acid can be significantly increased, especially after a subsequent recrystallization step. spkx.net.cn
Table 2: Overview of Purification Techniques
| Technique | Key Reagents/System | Resulting Purity | Reference |
| Precipitation & Recrystallization | Sulfuric Acid, Ammonia, Glacial Acetic Acid, 85% Ethanol | 88.0 ± 2% | google.com |
| Precipitation & Recrystallization | Acidified Ethanol, Ammonia, Glacial Acetic Acid, 75% Ethanol | ≥98% | njchm.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Ethyl acetate–methanol–water (5:2:5, v/v) solvent system | 98.9% | oup.comresearchgate.net |
| Preparative Chromatography | Polar-modified silica gel filler, organic solvent eluent | >90% | google.com |
| Macroporous Resin & Recrystallization | Macroporous resin, followed by recrystallization | 76.0% | spkx.net.cn |
Biosynthetic Pathways and Biotechnological Production Approaches
While traditional extraction from cultivated licorice is the primary source of glycyrrhizic acid, this method faces limitations due to the slow growth of the plant and variability in compound content. nih.govfrontiersin.org This has spurred research into understanding the compound's natural synthesis and developing alternative biotechnological production methods.
The biosynthesis of glycyrrhizin in the plant begins with the cyclization of 2,3-oxidosqualene to form β-amyrin. researchgate.net This is followed by a series of oxidation reactions catalyzed by cytochrome P450 enzymes (CYP88D6 and CYP72A154) to produce the aglycone, glycyrrhetinic acid. frontiersin.orgoup.com Finally, two glycosyltransferases catalyze the sequential attachment of two glucuronic acid molecules to the glycyrrhetinic acid backbone to form glycyrrhizin. oup.comresearchgate.net
Researchers are exploring biotechnological approaches to replicate this pathway in other organisms. Metabolic engineering in microorganisms like Saccharomyces cerevisiae (baker's yeast) is a promising strategy. nih.govfrontiersin.org This involves introducing the biosynthetic genes from the licorice plant into the yeast, creating a microbial cell factory for producing glycyrrhetinic acid, the precursor to glycyrrhizin. frontiersin.org
Another approach is the use of hairy root cultures. Hairy roots, induced by infection with Agrobacterium rhizogenes, can produce the same secondary metabolites as the parent plant's roots. oup.com While glycyrrhizin production in licorice hairy roots is typically low, strategies such as overexpressing key biosynthetic genes and blocking competing metabolic pathways are being employed to enhance yields. oup.com These biotechnological methods offer a potential pathway for a sustainable and controlled supply of glycyrrhizic acid and its derivatives in the future. frontiersin.orgoup.com
Enzymatic Regulation and Key Enzymes in Glycyrrhizin Biosynthesis
The biosynthesis of glycyrrhizin, the primary active compound in licorice (Glycyrrhiza species), is a complex, multi-step process originating from the triterpene precursor, 2,3-oxidosqualene. This intricate pathway is orchestrated by a series of specific enzymes that catalyze sequential modifications of the triterpene skeleton.
The initial and pivotal step is the cyclization of 2,3-oxidosqualene to form β-amyrin. oup.com This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , which is one of the oxidosqualene cyclases. nih.gov The formation of β-amyrin is a crucial branching point, as this molecule serves as the precursor for both glycyrrhizin and other triterpenoids like soyasaponins. nih.gov
Following the creation of the β-amyrin backbone, a series of oxidative reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s). The first key P450 enzyme identified in the glycyrrhizin pathway is CYP88D6 , which functions as a β-amyrin 11-oxidase . nih.gov This enzyme is responsible for the two-step sequential oxidation of β-amyrin at the C-11 position, leading to the formation of 11-oxo-β-amyrin. nih.govresearchgate.net
The next critical modification is the oxidation at the C-30 position. This is catalyzed by another P450 enzyme, CYP72A154 . oup.com This enzyme performs three sequential oxidation steps on 11-oxo-β-amyrin to produce glycyrrhetinic acid, the aglycone of glycyrrhizin. oup.comnih.gov The combined actions of CYP88D6 and CYP72A154 effectively divert the metabolic flux from the general triterpenoid (B12794562) pathway specifically toward glycyrrhizin synthesis. researchgate.net
The final stage in glycyrrhizin biosynthesis involves glycosylation. Two molecules of glucuronic acid are sequentially attached to the C-3 hydroxyl group of glycyrrhetinic acid. This process is catalyzed by UDP-dependent glucosyltransferases (UGTs) . oup.com Specifically, the enzymes CSyGT and UGT73P12 have been identified as responsible for these sequential glucuronosylations. nih.gov
The entire biosynthetic pathway is tightly regulated at the genetic level. The expression of the genes encoding these key enzymes is controlled by various transcription factors (TFs), including those from the MYB, bHLH, and ERF families. researchgate.net For instance, the bHLH transcription factor GubHLH3 has been shown to positively regulate the expression of genes involved in soyasaponin biosynthesis in Glycyrrhiza uralensis, highlighting the complex regulatory networks that control triterpenoid production. oup.com
Table 1: Key Enzymes in Glycyrrhizin Biosynthesis
| Enzyme | Enzyme Class | Substrate | Product | Function in Pathway |
|---|---|---|---|---|
| β-amyrin synthase (bAS) | Oxidosqualene cyclase | 2,3-oxidosqualene | β-amyrin | Initial cyclization to form the triterpene skeleton. oup.com |
| CYP88D6 (β-amyrin 11-oxidase) | Cytochrome P450 | β-amyrin | 11-oxo-β-amyrin | Catalyzes two sequential oxidation steps at the C-11 position. nih.gov |
| CYP72A154 | Cytochrome P450 | 11-oxo-β-amyrin | Glycyrrhetinic acid | Catalyzes three sequential oxidation steps at the C-30 position. oup.com |
| UDP-dependent glucosyltransferases (UGTs) e.g., CSyGT, UGT73P12 | Glycosyltransferase | Glycyrrhetinic acid | Glycyrrhizin | Sequential attachment of two glucuronic acid molecules to the C-3 hydroxyl group. nih.gov |
Environmental and Genetic Modulation of Compound Accumulation in Plants
The accumulation of glycyrrhizin in licorice plants is not static; it is dynamically influenced by a combination of environmental stimuli and genetic factors. These modulators can significantly alter the rate of biosynthesis and the final concentration of the compound in the plant's roots and stolons.
Environmental Modulation
Environmental conditions play a crucial role in regulating the production of secondary metabolites in plants, and glycyrrhizin is no exception. Abiotic stresses, in particular, have been shown to have a profound impact.
Drought Stress: The effect of water availability is complex. Moderate drought stress has been found to increase the accumulation of glycyrrhizin and other secondary metabolites. mdpi.com This response is linked to the upregulation of key biosynthetic genes. Studies have shown that under drought conditions, the expression levels of squalene synthase (SQS) and β-amyrin synthase (bAS) genes increase, which can lead to higher glycyrrhizin content. nih.gov However, severe and prolonged drought can have a negative impact, leading to a sharp decline in these compounds. mdpi.com Some research indicates that the highest glycyrrhizin content is achieved under severe drought stress, suggesting the response is dependent on the intensity and duration of the stress. nih.gov
Soil and Climatic Factors: The physicochemical properties of soil are important for the accumulation of active compounds. cabidigitallibrary.org Studies in Iran on Glycyrrhiza glabra populations revealed that glycyrrhizic acid content showed a positive correlation with soil phosphorus and a negative correlation with soil pH and calcium carbonate levels. smujo.id Temperature is another significant factor, with higher temperatures generally leading to an increase in glycyrrhizic acid content. smujo.id
Light Intensity: Research on Glycyrrhiza uralensis has indicated that low light intensity can affect the accumulation of secondary metabolites in the roots. mdpi.com
Table 2: Influence of Environmental Factors on Glycyrrhizin Accumulation
| Environmental Factor | Effect on Glycyrrhizin Content | Associated Genetic/Physiological Response |
|---|---|---|
| Moderate Drought Stress | Increase | Upregulation of SQS and bAS gene expression. nih.govfrontiersin.org |
| Severe Drought Stress | Variable (Increase or Decrease) | Response depends on the duration and severity of the stress. mdpi.comnih.gov |
| High Temperature | Increase | Influences overall metabolic rate and enzyme activity. smujo.id |
| High Soil pH | Decrease | Affects nutrient availability and plant health. smujo.id |
| High Soil Calcium Carbonate | Decrease | Impacts soil structure and nutrient uptake. smujo.id |
| High Soil Phosphorus | Increase | Phosphorus is a key component in energy metabolism (ATP) required for biosynthesis. smujo.id |
Genetic Modulation
The genetic makeup of the licorice plant is the fundamental determinant of its capacity to produce glycyrrhizin. This is controlled by the genes encoding the biosynthetic enzymes and the transcription factors that regulate their expression.
Transcription Factor Regulation: The biosynthesis of glycyrrhizin is regulated by a network of transcription factors (TFs). researchgate.net Families such as bHLH (basic helix-loop-helix) , MYB, and ERF act as master switches that can modulate the expression of multiple genes within the pathway. researchgate.net For example, bHLH TFs are known to be involved in plant responses to abiotic stresses like drought and can regulate various metabolic processes. frontiersin.org Phytohormones such as naphthalene acetic acid, gibberellic acid, and abscisic acid can also modulate the expression of biosynthetic genes, likely by interacting with these transcription factor networks. nih.gov
Metabolic Engineering: Advances in biotechnology have enabled the genetic modification of licorice to enhance glycyrrhizin production. One strategy involves the overexpression of rate-limiting enzymes in the pathway. While overexpression of CYP88D6 alone did not significantly boost production, increasing the expression of β-amyrin synthase did lead to a modest increase. nih.gov A more effective approach combines the overexpression of a key biosynthetic gene (like CYP88D6) with the knockout of genes in competing pathways. By using genome editing to block the pathways leading to soyasaponins and other triterpenoids, the metabolic flux of the common precursor, β-amyrin, can be redirected more efficiently toward glycyrrhizin, resulting in significantly higher yields. nih.govoup.com
Table 3: Genetic Factors Modulating Glycyrrhizin Biosynthesis
| Genetic Factor | Mechanism of Action | Impact on Glycyrrhizin Production |
|---|---|---|
| bHLH Transcription Factors | Bind to promoter regions of biosynthetic genes to regulate their expression. oup.com | Can up- or down-regulate the pathway in response to developmental or environmental cues. researchgate.net |
| MYB & ERF Transcription Factors | Co-regulate gene expression in the triterpenoid saponin pathway. researchgate.net | Control the coordinated expression of multiple enzymes in the pathway. |
| Overexpression of β-amyrin synthase (bAS) | Increases the availability of the primary precursor, β-amyrin. | Potential for increased glycyrrhizin yield. nih.gov |
| Genome Editing (e.g., knocking out CYP93E3) | Blocks competing metabolic pathways (e.g., soyasaponin synthesis). | Redirects β-amyrin precursor toward glycyrrhizin synthesis, leading to enhanced accumulation. nih.gov |
Mentioned Compounds
Structural Elucidation and Chemical Modification of Glycyrrhizic Acid Ammonium Salt
Characterization of Isomeric Forms and Analogues (e.g., 18α- and 18β-Glycyrrhizic Acid)
Glycyrrhizic acid possesses a complex stereochemistry, with the orientation of the hydrogen atom at the C-18 position giving rise to two principal epimers: 18α- and 18β-glycyrrhizic acid. The naturally occurring and more stable form is the 18β-isomer. The 18α-isomer is a less common form that can be obtained through isomerization of the 18β-form under specific conditions.
Table 1: Comparison of 18α- and 18β-Glycyrrhizic Acid
| Feature | 18α-Glycyrrhizic Acid | 18β-Glycyrrhizic Acid |
| Natural Abundance | Less common | Predominant natural form |
| Conformation | Bent/Folded | More planar |
| Stability | Less stable | More stable |
| Interconversion | Can be formed from the 18β-isomer | Can isomerize to the 18α-form |
Synthesis and Derivatization of Glycyrrhizic Acid Ammonium (B1175870) Salt Analogues
To explore and enhance the biological activities of glycyrrhizic acid, extensive research has been dedicated to its chemical modification. These modifications target both the triterpenoid (B12794562) aglycone (glycyrrhetinic acid) and the glycosidic (sugar) moieties.
Modifications of the triterpenoid backbone of glycyrrhizic acid have been a primary focus of synthetic efforts. Key sites for chemical alteration include the C-3 hydroxyl group, the C-11 keto group, and the C-30 carboxyl group of the aglycone. For instance, the introduction of various functional groups at the C-3 position has been shown to modulate the molecule's biological effects.
The glycosidic portion of glycyrrhizic acid, consisting of two glucuronic acid residues, also presents opportunities for derivatization. Modifications at the carboxyl groups of the sugar moieties can influence the molecule's solubility and pharmacokinetic properties. The synthesis of amides and esters at these positions has been a common strategy to create novel analogues with potentially improved biological profiles.
To further diversify the chemical space of glycyrrhizic acid derivatives, conjugation with various biomolecules has been explored. This approach aims to combine the intrinsic properties of glycyrrhizic acid with those of the conjugated moiety, potentially leading to synergistic effects or targeted delivery.
Amino acids are frequently used as conjugating partners. The covalent attachment of amino acid residues to the carboxyl groups of the glycyrrhetinic acid backbone or the glucuronic acid units can alter the molecule's charge, polarity, and ability to interact with biological targets. Similarly, the conjugation of amino sugars can enhance the water solubility and bioavailability of the parent compound.
Other moieties, including peptides and synthetic polymers, have also been successfully conjugated to glycyrrhizic acid. These strategies can lead to the development of novel drug delivery systems or compounds with entirely new biological activities.
Structure-Activity Relationship Investigations
Understanding the relationship between the chemical structure of glycyrrhizic acid analogues and their biological activity is crucial for the rational design of new therapeutic agents.
Studies have demonstrated that even minor changes in the structure of glycyrrhizic acid can have a significant impact on its interaction with biological targets. For example, the stereochemistry at the C-18 position is a critical determinant of its binding affinity to certain enzymes and receptors.
Modifications at the C-3 and C-11 positions of the triterpenoid core have been shown to influence the anti-inflammatory and antiviral activities of glycyrrhizic acid derivatives. The introduction of bulky substituents or the alteration of functional groups at these positions can either enhance or diminish the biological response, highlighting the importance of a precise molecular architecture for optimal activity.
A key goal of chemical modification is to enhance the specificity and potency of glycyrrhizic acid. By systematically altering its structure, researchers aim to develop analogues that exhibit a more targeted biological effect with fewer off-target interactions.
For instance, the synthesis of glycyrrhizic acid derivatives with modified glycosidic chains has led to compounds with improved antiviral activity and reduced mineralocorticoid side effects. The conjugation of glycyrrhizic acid with specific amino acids has also resulted in derivatives with enhanced potency against certain cancer cell lines. These findings underscore the potential of chemical modification to fine-tune the pharmacological profile of glycyrrhizic acid, paving the way for the development of novel and more effective therapeutic agents.
Molecular and Cellular Mechanisms of Glycyrrhizic Acid Ammonium Salt Activity
Antiviral Mechanisms of Action
Glycyrrhizic acid and its derivatives, including the ammonium (B1175870) salt, exhibit a broad range of antiviral properties. The compound engages with multiple stages of the viral life cycle, from initial entry to replication, and can influence the host's ability to combat infection.
The antiviral action of glycyrrhizic acid ammonium salt is characterized by its ability to disrupt several critical steps in viral replication. It has been shown to inhibit the growth and cytopathology of various unrelated DNA and RNA viruses without affecting the host cell's ability to replicate. cabidigitallibrary.org For some viruses, such as herpes simplex virus, the compound can irreversibly inactivate viral particles. cabidigitallibrary.org
A key mechanism is the inhibition of viral entry into host cells. patsnap.com Studies on SARS-CoV-2 have shown that glycyrrhizic acid (GA) impedes the virus's attachment to host cells, a crucial first step for infection. nih.gov Pre-incubation of a pseudotyped lentivirus with GA, rather than the host cells, significantly reduced infection, indicating the compound primarily targets the virus itself. nih.gov For other viruses, it interferes with the internalization stage of the virus's life cycle. nih.gov In the case of duck hepatitis virus, GA is thought to interact with the cell membrane, reducing endocytotic activity and thereby decreasing viral uptake. nih.gov
Beyond entry, the compound can block essential enzymatic processes required for viral replication. Research has demonstrated that glycyrrhizin (B1671929) potently inhibits the main protease (Mpro or 3CL protease) of SARS-CoV-2, an enzyme vital for viral gene expression and replication. nih.govscienceopen.com This inhibition effectively blocks the viral replication process at subtoxic concentrations. nih.govscienceopen.com Furthermore, glycyrrhizic acid has been found to interfere with both DNA and RNA virus replication processes more broadly. researchgate.net For instance, it can inhibit the secretion of Hepatitis B virus surface antigen (HBsAg). nih.gov It has also been shown to impede the uncoating of virions from their capsids, possibly through the inhibition of protein kinase P phosphorylation. researchgate.net
A critical aspect of the antiviral activity of this compound is its ability to disrupt the specific interactions between a virus and its host cell receptors. This is particularly well-documented for coronaviruses. Diammonium glycyrrhizinate (DG), a derivative, has been shown to effectively block spike-mediated cellular entry. mdpi.com It directly binds to the receptor-binding domain (RBD) of the coronavirus spike protein with high affinity. mdpi.com This interaction physically obstructs the binding of the spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, a necessary step for viral entry. mdpi.commdpi.com
Further studies have confirmed that glycyrrhizic acid interacts with the SARS-CoV-2 S protein with high affinity, blocking the recombinant S protein from binding to host cells. nih.gov This suggests the compound directly interferes with the initial attachment phase of the virus life cycle. mdpi.comnih.gov Molecular docking studies support this, indicating that glycyrrhizic acid may bind to a conserved hydrophobic pocket within the RBD of coronaviruses. mdpi.com This mechanism prevents the virus from entering the host cell and initiating infection. mdpi.comnih.gov
In addition to its direct effects on viruses, this compound modulates the host's immune response to infection. It can enhance the body's innate ability to recognize and eliminate pathogens. patsnap.com One of its key immunomodulatory effects is the induction of interferon-gamma (IFN-γ) in T-cells, a cytokine crucial for antiviral immunity. researchgate.net By promoting the production of interferons, it helps to inhibit viral replication and activate other immune cells. patsnap.com
The compound has also been shown to enhance the function of natural killer (NK) cells and macrophages, which are critical components of the innate immune system. patsnap.com Furthermore, it can influence the balance of T-helper cell subsets (Th1 and Th2), which orchestrate the adaptive immune response. patsnap.com For example, it can enhance Th1 cytokines like IL-2 and IL-12 while modulating Th2 cytokines. nih.gov This shift towards a Th1 response is generally associated with a more effective cell-mediated antiviral defense.
A significant feature of glycyrrhizic acid and its salts is their efficacy against a wide array of viruses, encompassing both DNA and RNA viral families. cabidigitallibrary.orgnih.gov This broad-spectrum activity makes it a compound of considerable interest in antiviral research. nih.gov In vitro and in vivo assays have repeatedly demonstrated its ability to inhibit the replication of viruses that affect both humans and animals. nih.gov
Its activity has been reported against numerous viruses, including human immunodeficiency virus (HIV), various herpesviruses such as Epstein-Barr virus (EBV) and varicella-zoster virus (VZV), hepatitis A, B, and C viruses, and influenza viruses. nih.govmdpi.commdpi.com More recently, its potent inhibitory effects against coronaviruses, including SARS-CoV and SARS-CoV-2, have been a major focus of research. nih.govmdpi.com The compound has also shown activity against flaviviruses and other emerging viruses. nih.gov This extensive range suggests that its mechanisms of action target common or conserved features in viral life cycles or host-pathogen interactions. nih.gov
Table 1: Broad-Spectrum Antiviral Activity of this compound and its Derivatives This is an interactive table. You can sort and filter the data.
| Virus Family | Virus | Genome Type |
|---|---|---|
| Coronaviridae | SARS-CoV | RNA |
| Coronaviridae | SARS-CoV-2 | RNA |
| Coronaviridae | HCoV-OC43 | RNA |
| Coronaviridae | HCoV-229E | RNA |
| Coronaviridae | MERS-CoV | RNA |
| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | RNA |
| Hepadnaviridae | Hepatitis B Virus (HBV) | DNA |
| Flaviviridae | Hepatitis C Virus (HCV) | RNA |
| Flaviviridae | Zika Virus | RNA |
| Flaviviridae | Dengue Virus | RNA |
| Flaviviridae | Yellow Fever Virus | RNA |
| Herpesviridae | Herpes Simplex Virus (HSV) | DNA |
| Herpesviridae | Epstein-Barr Virus (EBV) | DNA |
| Herpesviridae | Varicella-Zoster Virus (VZV) | DNA |
| Herpesviridae | Kaposi's sarcoma-associated herpesvirus (KSHV) | DNA |
| Retroviridae | Human Immunodeficiency Virus (HIV) | RNA |
| Orthomyxoviridae | Influenza A Virus (H1N1, H5N1) | RNA |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | RNA |
Anti-inflammatory Pathways
The well-established anti-inflammatory properties of this compound are central to its therapeutic potential. nih.govcaymanchem.com These effects are mediated through the regulation of key inflammatory pathways, particularly the production of signaling molecules that drive inflammation.
This compound exerts significant control over the inflammatory cascade by down-regulating the production of pro-inflammatory cytokines and chemokines. nih.gov In response to inflammatory stimuli, lung fibroblasts are known to generate a variety of chemokines that recruit immune cells. nih.gov Studies have shown that glycyrrhizic acid and its related compounds can inhibit the production of key chemokines such as Interleukin-8 (IL-8) and eotaxin-1 in human lung fibroblast cell lines. nih.gov
In the context of viral infections, which often trigger a strong inflammatory response, this regulatory capacity is particularly relevant. For example, during infection with the H5N1 influenza virus, glycyrrhizin was found to inhibit the virus-induced production of CXCL10, IL-6, and CCL5. frontiersin.org Similarly, glycyrrhizic acid nanoparticles have been shown to reduce the production of pro-inflammatory cytokines caused by murine coronavirus (MHV-A59) or the N protein of SARS-CoV-2. acs.org Specifically, these nanoparticles led to a significant decrease in the expression of IL-1β and IL-6. acs.org This ability to mitigate hyperinflammation and relieve organ damage highlights a crucial aspect of its mechanism of action. acs.org The compound can also enhance the production of the Th1 cytokine IFN-γ, which, while pro-inflammatory in some contexts, is critical for shifting the immune response towards an effective antiviral state. nih.gov
Table 2: Regulation of Pro-inflammatory Cytokines and Chemokines This is an interactive table. You can sort and filter the data.
| Cytokine/Chemokine | Effect |
|---|---|
| Interleukin-1β (IL-1β) | Inhibition/Reduction |
| Interleukin-6 (IL-6) | Inhibition/Reduction |
| Interleukin-8 (IL-8) | Inhibition/Reduction |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition/Reduction |
| Eotaxin-1 | Inhibition/Reduction |
| CXCL10 | Inhibition/Reduction |
| CCL5 (RANTES) | Inhibition/Reduction |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Glycyrrhizic Acid (GA) |
| Glycyrrhizin |
| Diammonium Glycyrrhizinate (DG) |
| Interleukin-1β (IL-1β) |
| Interleukin-2 (IL-2) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Interleukin-12 (IL-12) |
| Interferon-gamma (IFN-γ) |
| Tumor Necrosis Factor-α (TNF-α) |
| Eotaxin-1 |
| CXCL10 |
| CCL5 (RANTES) |
| Remdesivir (RDV) |
Suppression of Key Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, PI3K/AKT, JAK1/STAT1/IRF1)
This compound demonstrates a significant capacity to suppress key inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. patsnap.comnih.gov By inhibiting the activation and nuclear translocation of NF-κB, the compound effectively reduces the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.compatsnap.com Studies have shown that it can block the phosphorylation and degradation of IκBα, a critical step in NF-κB activation. nih.gov
The compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. Research indicates that it can inhibit the phosphorylation of key MAPK members like extracellular signal-regulated kinase (ERK1/2) and p38 MAPK, which are upstream of NF-κB and play crucial roles in the inflammatory response. nih.gov
Furthermore, the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another target. Glycyrrhizic acid and its derivatives have been found to inhibit PI3K activity, specifically the p110δ and p110γ isoforms, leading to a downstream reduction in AKT phosphorylation. nih.govresearchgate.net This inhibition contributes to the suppression of NF-κB activation and the subsequent decrease in the production of inflammatory mediators. nih.gov
In the context of immune-mediated liver injury, this compound has been shown to block the Janus kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 1 (STAT1)/Interferon Regulatory Factor 1 (IRF1) pathway. nih.gov This action helps in regulating the balance of immune cells and inhibiting hepatocyte apoptosis. nih.gov
Table 1: Impact of this compound on Inflammatory Signaling Cascades
| Signaling Cascade | Key Proteins Modulated | Downstream Effects |
|---|---|---|
| NF-κB | IκBα, p65 | Reduced transcription of pro-inflammatory cytokines and chemokines. patsnap.comnih.gov |
| MAPK | ERK1/2, p38 | Inhibition of upstream activators of NF-κB. nih.gov |
| PI3K/AKT | PI3K (p110δ, p110γ), AKT | Suppression of NF-κB activation and inflammatory mediator production. nih.govresearchgate.net |
| JAK1/STAT1/IRF1 | JAK1, STAT1, IRF1 | Regulation of immune cell balance and inhibition of hepatocyte apoptosis. nih.gov |
Inhibition of Inflammatory Enzyme Activity (e.g., COX, mPGES, iNOS, cAMP-PDE)
A significant aspect of the anti-inflammatory action of this compound involves the direct inhibition of key enzymes responsible for the synthesis of inflammatory mediators. It has been shown to inhibit the activity of cyclooxygenase (COX) , particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins (B1171923) during inflammation. selectbotanical.comnih.govnih.gov
Similarly, the compound can suppress the activity of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) , an enzyme that works in concert with COX-2 to produce prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.gov
The expression and activity of inducible nitric oxide synthase (iNOS) are also downregulated by this compound. nih.govnih.gov This leads to a decrease in the production of nitric oxide (NO), a molecule that plays a significant role in the inflammatory process. nih.gov
Furthermore, there is evidence to suggest that the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels through the inhibition of cAMP-specific phosphodiesterases (PDEs) could be another mechanism. By inhibiting PDEs, intracellular cAMP levels can be elevated, which has been associated with the suppression of inflammatory responses. mdpi.com
Antioxidant Mechanisms Intertwined with Anti-inflammatory Effects
The antioxidant properties of this compound are intricately linked to its anti-inflammatory effects. caringsunshine.compatsnap.com The compound is known to scavenge free radicals and reduce oxidative stress, which is a key contributor to the initiation and progression of inflammation. patsnap.compatsnap.com
Anticancer Mechanisms
Glycyrrhizic acid and its derivatives exhibit promising anticancer properties through various mechanisms, including the induction of apoptosis, modulation of cell proliferation and metastasis, and reversal of multi-drug resistance. nih.gov
Induction of Apoptosis in Various Malignant Cell Lines
A key anticancer mechanism of glycyrrhizic acid is its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. nih.govnih.gov This has been observed in prostate cancer cells (LNCaP and DU-145), where it triggers apoptosis in a time- and dose-dependent manner. researchgate.net The induction of apoptosis is often mediated through the activation of caspase cascades. nih.govresearchgate.net
Studies have demonstrated that glycyrrhizic acid can trigger caspase-8 and caspase-9-mediated apoptosis in hepatocellular carcinoma cells. nih.gov In gastric cancer cells, it upregulates the levels of pro-apoptotic proteins like Bax and cleaved PARP, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptosis-related proteins shifts the balance towards cell death in malignant cells. nih.gov
Modulation of Cell Proliferation and Metastatic Potential Pathways
In addition to inducing apoptosis, glycyrrhizic acid can inhibit the proliferation and metastatic potential of cancer cells. nih.gov It has been shown to arrest the cell cycle at the G1/S phase in gastric cancer cells by downregulating the expression of cyclins D1, D2, D3, E1, and E2. nih.gov
Furthermore, the compound can inhibit the migration and invasion of cancer cells. In leukemia cells, it has been observed to inhibit cell migration by blocking the AKT/mTOR/STAT3 signaling pathway. nih.gov In melanoma cells, it has been found to inhibit metastasis by regulating T helper type 2 (Th2) cell resistance. nih.gov Dipotassium glycyrrhizinate, a salt of glycyrrhizic acid, has also been shown to inhibit the metastasis of melanoma cells to the brain. nih.gov
Impact on Multi-Drug Resistance Reversal
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR) in cancer cells. mdpi.com Glycyrrhizic acid has shown potential in reversing MDR. nih.gov It can inhibit the function of MDR-associated proteins, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs out of cancer cells. mdpi.com By inhibiting these pumps, glycyrrhizic acid can increase the intracellular concentration and efficacy of anticancer drugs. nih.govmdpi.com For instance, it has been reported to reverse cisplatin (B142131) resistance in hepatocellular carcinoma cells by inhibiting MDR-associated proteins. nih.gov
Table 2: Anticancer Mechanisms of this compound
| Mechanism | Specific Action | Affected Cancer Cell Lines/Models |
|---|---|---|
| Induction of Apoptosis | Activation of caspase-8 and -9; Upregulation of Bax and cleaved PARP; Downregulation of Bcl-2. nih.govresearchgate.netnih.gov | Prostate (LNCaP, DU-145), Hepatocellular Carcinoma, Gastric Cancer. researchgate.netnih.gov |
| Modulation of Cell Proliferation and Metastasis | G1/S phase cell cycle arrest; Inhibition of cell migration and invasion. nih.govnih.gov | Gastric Cancer, Leukemia, Melanoma. nih.govnih.govnih.gov |
| Multi-Drug Resistance Reversal | Inhibition of P-glycoprotein and other MDR-associated proteins. nih.govmdpi.com | Hepatocellular Carcinoma. nih.gov |
Anti-Angiogenic Properties in Tumorigenesis Models
Glycyrrhizic acid (GA), the primary active component of licorice from which this compound is derived, has demonstrated notable anti-angiogenic effects in various cancer models. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic activity of GA is attributed to its ability to interfere with key signaling pathways involved in endothelial cell function.
Research has shown that GA can inhibit the migration, invasion, and tube formation of endothelial cells, which are all crucial steps in the angiogenic process. nih.gov One of the key mechanisms underlying these effects is the reduction of reactive oxygen species (ROS) production and the subsequent inhibition of the extracellular signal-regulated kinase (ERK) pathway in endothelial cells. nih.gov The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its activation is often stimulated in cancer. By targeting this pathway, GA presents a promising avenue for anti-angiogenic therapy in cancer treatment. nih.gov
Furthermore, GA has been observed to inhibit tumor growth and angiogenesis in mouse models. nih.gov These findings highlight the potential of glycyrrhizic acid and its derivatives, like the ammonium salt, as therapeutic agents for cancers where angiogenesis plays a significant role. nih.gov
Hepatoprotective Mechanisms
This compound is recognized for its significant hepatoprotective properties, which are attributed to a multi-faceted mechanism of action that includes the attenuation of liver cell death, modulation of oxidative stress, and immunomodulation.
Attenuation of Liver Cell Necrosis and Apoptosis
This compound (GAAS) has been shown to effectively protect the liver by reducing both necrosis and apoptosis of liver cells. nih.govnih.gov In a mouse model of immune-mediated liver injury induced by Concanavalin A (ConA), GAAS demonstrated a significant protective effect by decreasing hepatocyte apoptosis. nih.gov This anti-apoptotic effect is achieved through the blockade of the JAK1/STAT1/IRF1 signaling pathway and the regulation of apoptosis-related proteins. nih.gov
Furthermore, studies on chicken primary hepatocytes have shown that compound ammonium glycyrrhizin (CAG), which is primarily composed of glycyrrhizin, can counteract liver injury by reducing apoptosis. oncotarget.com This was evidenced by decreased caspase-3 activity and changes in the expression of apoptosis-related genes, such as the downregulation of caspase-3, caspase-9, bax, cytochrome c, and fas, and the upregulation of bcl-2. oncotarget.com The release of mitochondrial cytochrome c into the cytosol was also inhibited, and the mitochondrial membrane potential was stabilized. oncotarget.com
Modulation of Oxidative Stress Responses in Hepatic Tissue
A key aspect of the hepatoprotective effect of this compound is its ability to modulate oxidative stress in the liver. oncotarget.comcaymanchem.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to liver damage.
In models of liver injury, glycyrrhizic acid has been shown to significantly inhibit the accumulation of ROS. nih.gov It achieves this by up-regulating the expression of aldo-keto reductase family 7 member A2 (AKR7A2), a protein that plays a role in defending against oxidative stress. nih.gov Additionally, glycyrrhizic acid has been found to regulate members of the glutathione (B108866) S-transferase family, which are involved in glutathione metabolism, a critical component of the cellular antioxidant defense system. nih.gov
In studies using chicken primary hepatocytes, compound ammonium glycyrrhizin (CAG) was shown to ameliorate oxidative stress by increasing the levels of superoxide (B77818) dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px), all of which are crucial antioxidant enzymes. oncotarget.com Concurrently, CAG treatment led to a decrease in the levels of malondialdehyde (MDA) and ROS, which are markers of oxidative damage. oncotarget.com This antioxidant activity is a significant contributor to the compound's ability to protect hepatocytes from injury. oncotarget.com
Immunomodulation in Liver Injury Models (e.g., T-cell balance)
This compound exerts a profound immunomodulatory effect in the context of liver injury, particularly by influencing the balance of T-cell subsets. nih.gov In a mouse model of Concanavalin A-induced immunological liver injury, GAAS was found to regulate the balance of T helper (Th) cells, including Th1, Th2, Th17, and regulatory T (Treg) cells. nih.gov This regulation is achieved by modulating the expression of key transcription factors such as T-bet, GATA3, RORγt, and Foxp3. nih.gov
Specifically, GAAS was observed to down-regulate the mRNA expression of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, IFN-γ, and IL-17A, while up-regulating the expression of anti-inflammatory cytokines IL-4 and TGF-β. nih.gov By shifting the balance towards a more anti-inflammatory and regulatory T-cell profile, GAAS helps to alleviate the immune-mediated damage to liver tissue. nih.gov
Further studies on glycyrrhizin (GL) have shown that it can inhibit the infiltration of Th1, Th2, and Th17 cells while promoting a relative dominance of Th1 and Treg lineages in the liver during fibrogenesis. nih.gov This modulation of CD4+ T-cell responses is mediated through the JNK, ERK, and PI3K/AKT signaling pathways. nih.gov By enhancing the production of antifibrotic cytokines like interferon (IFN)-γ and interleukin (IL)-10, glycyrrhizin contributes to the resolution of liver inflammation and fibrosis. nih.gov
Mechanisms in Metabolic Regulation
Glycyrrhizic acid and its derivatives, including the ammonium salt, have been shown to influence metabolic processes, particularly those related to glucose metabolism and insulin (B600854) sensitivity.
Influence on Glucose Metabolism and Insulin Sensitivity Pathways (e.g., GLP-1 secretion)
Glycyrrhizic acid (GL) has demonstrated beneficial effects on glucose metabolism and insulin sensitivity through various mechanisms. nih.gov One key area of influence is the modulation of pathways related to glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone crucial for glucose homeostasis. nih.govfrontiersin.orgnih.gov
Research suggests that GL can improve insulin resistance, and this may be partly achieved through the suppression of the AGE-RAGE axis. nih.gov Furthermore, there is evidence that a derivative of glycyrrhizic acid can improve insulin resistance and glucose tolerance by downregulating the farnesoid X-activated receptor (FXR), which in turn can promote the secretion of GLP-1. nih.gov GLP-1 is known to enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner. frontiersin.orgnih.gov
Additionally, glycyrrhizic acid has been shown to directly impact insulin signaling and sensitivity. Studies have found that GL treatment can improve insulin sensitivity by upregulating the expression of PPAR-γ in white adipose tissue and skeletal muscle. nih.gov It has also been shown to enhance glucose-stimulated insulin secretion in isolated mouse islets and improve β-cell viability by upregulating the expression of IRS-2, PDX-1, and glucokinase (GLK). nih.gov
Table 1: Summary of Research Findings on the Molecular Mechanisms of this compound
| Mechanism Category | Specific Mechanism | Key Findings | Model System | References |
| Anti-Angiogenic Properties | Inhibition of endothelial cell function | Inhibited migration, invasion, and tube formation of endothelial cells. | In vitro | nih.gov |
| Reduced reactive oxygen species (ROS) production. | Endothelial cells | nih.gov | ||
| Inhibited the ERK signaling pathway. | Endothelial cells | nih.gov | ||
| Inhibition of tumor growth | Inhibited tumor growth and angiogenesis. | Mouse models | nih.gov | |
| Hepatoprotective Mechanisms | Attenuation of liver cell necrosis and apoptosis | Decreased hepatocyte apoptosis by blocking the JAK1/STAT1/IRF1 pathway. | ConA-induced liver injury in mice | nih.gov |
| Downregulated pro-apoptotic proteins and upregulated anti-apoptotic proteins. | Chicken primary hepatocytes | oncotarget.com | ||
| Modulation of oxidative stress | Inhibited reactive oxygen species (ROS) accumulation. | In vitro (LX-2 cells) | nih.gov | |
| Increased levels of antioxidant enzymes (SOD, GSH, GSH-Px). | Chicken primary hepatocytes | oncotarget.com | ||
| Immunomodulation | Regulated the balance of Th1, Th2, Th17, and Treg cells. | ConA-induced liver injury in mice | nih.gov | |
| Downregulated pro-inflammatory cytokines and upregulated anti-inflammatory cytokines. | ConA-induced liver injury in mice | nih.gov | ||
| Inhibited CD4+ T-cell proliferation via JNK, ERK, and PI3K/AKT pathways. | In vitro (splenic CD4+ T cells) | nih.gov | ||
| Metabolic Regulation | Influence on glucose metabolism and insulin sensitivity | Improved insulin sensitivity by upregulating PPAR-γ. | Diabetic mice | nih.gov |
| Enhanced glucose-stimulated insulin secretion. | Isolated mouse islets | nih.gov | ||
| Potential to promote GLP-1 secretion through FXR downregulation. | - | nih.gov |
Modulation of Specific Hormonal and Enzymatic Systems (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1)
Glycyrrhizic acid and its derivatives are recognized for their significant interaction with various hormonal and enzymatic systems, most notably the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. adipogen.comsigmaaldrich.com These enzymes are crucial for modulating the availability of active glucocorticoids, such as cortisol, to their receptors. nih.gov Specifically, glycyrrhizic acid is a known competitive inhibitor of 11β-HSD type 2 (11β-HSD2), the enzyme that converts active cortisol to its inactive form, cortisone (B1669442). nih.govnih.gov By inhibiting this enzyme, glycyrrhizic acid effectively increases the local concentration and action of cortisol. mdpi.comchemicalland21.com
This inhibition can lead to a state of hypermineralocorticoidism, characterized by sodium retention, potassium loss, edema, and increased blood pressure. chemicalland21.com Research in rats has demonstrated that chronic high doses of glycyrrhizic acid not only inhibit the enzymatic activity of 11β-HSD2 but also suppress its mRNA and protein expression, suggesting an indirect, pre-translational regulatory mechanism. nih.govnih.gov Conversely, the compound's ability to inhibit 11β-HSD type 1 (11β-HSD1), which reactivates cortisone to cortisol, is considered beneficial in the context of metabolic syndrome. mdpi.com
Beyond its well-documented effects on 11β-HSD, glycyrrhizic acid has been shown to be a highly selective and competitive inhibitor of kynurenine (B1673888) aminotransferase 2 (KAT2). adipogen.com It also demonstrates inhibitory effects on the cytokine activity of high-mobility group box 1 protein (HMGB1), a key mediator in inflammation. adipogen.comsigmaaldrich.com
Amelioration of Cellular Dysfunctions in Metabolic Stress Models (e.g., Mitochondrial Function)
Glycyrrhizic acid has demonstrated a capacity to alleviate cellular dysfunctions, particularly in the context of metabolic stress, by targeting mitochondrial function. In models of high fructose (B13574) diet-induced metabolic syndrome in rats, treatment with glycyrrhizin was found to counteract oxidative stress within liver mitochondria. nih.gov This included a reduction in elevated mitochondrial reactive oxygen species (ROS), lipid peroxidation, and protein carbonyls, alongside an increase in reduced glutathione content. nih.gov
Furthermore, glycyrrhizic acid and its derivatives have been shown to protect against mitochondrial dysfunction in other models of metabolic stress. For instance, 18α-glycyrrhetinic acid, a metabolite, was found to reduce mitochondrial dysfunction and oxidative stress by boosting adenosine triphosphate (ATP) production in fructose-exposed kidney cells. mdpi.com Studies have also indicated that glycyrrhetinic acid can directly impact mitochondrial energy metabolism by targeting the enzyme serine hydroxymethyltransferase 2 (SHMT2), leading to impaired mitochondrial function and reduced fatty acid oxidation in cancer cells. nih.gov In models of alloxan-induced diabetes, glycyrrhizic acid has been shown to restore functional activity in liver mitochondria by inhibiting lipid peroxidation. koreascience.kr
Inhibition of Advanced Glycation End Product (AGE) Formation and Receptor Expression
Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. wikipedia.org The accumulation of AGEs is associated with various diseases, including diabetes and its complications. wikipedia.orgnih.gov Glycyrrhizic acid has shown potential in mitigating the detrimental effects of AGEs.
Research indicates that glycyrrhizic acid can improve insulin resistance and downregulate the expression of the Receptor for Advanced Glycation End Products (RAGE). nih.gov RAGE is a multi-ligand receptor that, upon binding with AGEs, triggers inflammatory responses and oxidative stress. nih.govnih.gov By suppressing the AGE-RAGE axis, glycyrrhizic acid may improve insulin sensitivity. nih.gov The interaction of AGEs with RAGE is a key factor in the development of diabetic complications. nih.gov Glycyrrhizic acid's ability to inhibit HMGB1, another major ligand for RAGE, further points to its role in modulating this pathway. nih.gov
General Immunomodulatory Effects
Glycyrrhizic acid and its primary metabolite, glycyrrhetinic acid, exert significant immunomodulatory effects, influencing a wide range of immune cells and signaling pathways. nih.govscienceopen.com These compounds are known to function as potent immune regulators, with activities that span both the innate and adaptive immune systems. nih.govscienceopen.com
Modulation of Cytokine and Interferon Production
A key aspect of glycyrrhizic acid's immunomodulatory activity is its ability to modulate the production of cytokines and interferons. It has been shown to trigger the production of interferons (IFNs), which are critical for both innate and adaptive immunity against viral infections. mdpi.comnih.govscienceopen.com Specifically, it can enhance the production of IFN-γ by lymphocytes. nih.govscienceopen.com
Glycyrrhizic acid also influences a broad spectrum of interleukins (IL). In various models, it has been shown to decrease the production of pro-inflammatory and Th2-associated cytokines such as IL-1β, IL-4, IL-5, IL-6, IL-8, and IL-10. nih.govlktlabs.com Conversely, it can enhance the production of Th1-polarizing cytokines like IL-12 and tumor necrosis factor-alpha (TNF-α). researchgate.netoup.com For instance, in lipopolysaccharide (LPS)-stimulated macrophages, glycyrrhizic acid significantly inhibited the secretion of IL-1β, IL-6, and TNF-α. researchgate.net It also demonstrates a priming effect on macrophages, enhancing their capacity to produce IL-12 in response to stimuli. nih.gov This modulation of cytokine profiles is central to its anti-inflammatory and antiviral effects. nih.gov
Regulation of Lymphocyte and Macrophage Activity
Glycyrrhizic acid directly impacts the activity of key immune cells like lymphocytes and macrophages. nih.govscienceopen.com It can regulate the growth response of lymphocytes by augmenting the production of IL-2. mdpi.comnih.gov This compound also enhances the activity of natural killer (NK) cells, which are crucial components of the innate immune system. nih.gov
Regarding macrophages, glycyrrhizic acid has been shown to promote the polarization of macrophages towards the classically activated (M1) phenotype. nih.govnih.gov This is evidenced by an increased expression of M1 markers such as CD80, CD86, and MHCII molecules, as well as the production of M1-related cytokines like TNF-α, IL-12, and IL-6. nih.govnih.gov This M1 polarization enhances the phagocytic and bactericidal capacity of macrophages. nih.gov Furthermore, glycyrrhizic acid can enhance nitric oxide (NO) production in activated macrophages, a key effector molecule in their antimicrobial activity. nih.gov
Influence on Innate and Adaptive Immune Responses
Glycyrrhizic acid plays a pivotal role in bridging and modulating both innate and adaptive immunity. nih.govscienceopen.com Its ability to induce interferon production and activate NK cells and macrophages are clear examples of its influence on the innate immune system. nih.govnih.gov Dendritic cells (DCs), which are essential for initiating and controlling immune responses and linking the innate and adaptive systems, are also influenced by glycyrrhizic acid. nih.govscienceopen.com Treatment with glycyrrhizic acid can influence T-cell differentiation towards a Th1 subset, which is crucial for cell-mediated immunity. nih.gov
By modulating cytokine production, such as enhancing IL-12 and IFN-γ while in some contexts down-regulating IL-4 and IL-10, glycyrrhizic acid can promote a shift from a Th2-dominated (humoral) immune response to a Th1-dominated (cellular) immune response. mdpi.comoup.com This shift is critical for clearing intracellular pathogens. oup.com As an adjuvant, glycyrrhizic acid has been shown to enhance early, mid-, and long-term immunity, demonstrating its capacity to induce potent and balanced innate and adaptive immune responses. nih.gov
Interactive Data Table: Effects of Glycyrrhizic Acid on Hormonal and Enzymatic Systems
| System/Enzyme | Effect of Glycyrrhizic Acid | Key Findings | References |
| 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) | Competitive Inhibition | Increases local cortisol levels; can lead to hypermineralocorticoidism. | nih.govnih.gov |
| 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) | Suppression of Expression | Chronic high doses reduce mRNA and protein levels of the enzyme. | nih.gov |
| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Inhibition | Considered beneficial for treating metabolic syndrome. | mdpi.com |
| Kynurenine aminotransferase 2 (KAT2) | Selective and Competitive Inhibition | Identified as a specific molecular target. | adipogen.com |
| High-Mobility Group Box 1 (HMGB1) | Inhibition of Cytokine Activity | Reduces the pro-inflammatory actions of HMGB1. | adipogen.comsigmaaldrich.com |
Interactive Data Table: Immunomodulatory Effects of Glycyrrhizic Acid on Cytokine Production
| Cytokine/Interferon | Effect | Cell Type/Model | References |
| Interferon-γ (IFN-γ) | Increased Production | Lymphocytes | nih.govscienceopen.com |
| Interleukin-1β (IL-1β) | Decreased Production | LPS-stimulated Macrophages | lktlabs.comresearchgate.net |
| Interleukin-2 (IL-2) | Increased Production | Lymphocytes | mdpi.comnih.gov |
| Interleukin-4 (IL-4) | Decreased Production | Allergic Rhinitis Model | mdpi.com |
| Interleukin-6 (IL-6) | Decreased Production | LPS-stimulated Macrophages | lktlabs.comresearchgate.net |
| Interleukin-10 (IL-10) | Decreased Production | Leishmania donovani-infected macrophages | oup.com |
| Interleukin-12 (IL-12) | Increased Production | Peritoneal Macrophages | oup.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Increased Production | Leishmania donovani-infected macrophages | oup.com |
Advanced Research Methodologies and Pre Clinical Translational Studies of Glycyrrhizic Acid Ammonium Salt
Analytical Chemistry Techniques for Research Applications
The foundation of any research into a chemical compound lies in the ability to accurately and reliably characterize it. Analytical chemistry provides the tools to determine the purity, verify the structure, and investigate the interactions of glycyrrhizic acid ammonium (B1175870) salt.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the determination of purity and content of glycyrrhizic acid and its salts in various products, including those derived from licorice root. Collaborative studies have demonstrated the excellent repeatability and reproducibility of HPLC methods, with coefficients of variation often less than 7.5%. These methods allow for the rapid determination of glycyrrhizic acid in under 15 minutes, a significant improvement over traditional gravimetric and colorimetric methods.
A typical HPLC analysis for glycyrrhizic acid involves a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous buffer, such as ammonium acetate (B1210297) solution, and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid like acetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength of approximately 250 nm. The precision of these methods is highlighted by low coefficients of variation for both intraday and interday reproducibility.
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 (ODS) | |
| Mobile Phase | Methanol:1% Formic Acid (75:25, v/v) | |
| Detection | UV at 250 nm | |
| Analysis Time | < 15 minutes | |
| Reproducibility (CV) | < 7.5% |
This table presents typical parameters for the HPLC analysis of glycyrrhizic acid and its salts.
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and investigation of intermolecular interactions of glycyrrhizic acid ammonium salt. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For instance, the IR spectrum of a complex of monoammonium salt of glycyrrhizic acid with thiourea (B124793) showed shifts in the absorption bands related to the stretching vibrations of hydroxyl groups, indicating an interaction between the two molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is crucial for the detailed structural confirmation of glycyrrhizic acid and its derivatives. These techniques allow for the precise assignment of protons and carbons within the molecular structure, confirming the identity of the compound.
UV-Vis spectrophotometry is also employed, with this compound exhibiting a maximum absorbance (λmax) at approximately 249 nm. This characteristic is often utilized for quantification purposes in spectrophotometric assays.
With the increasing interest in nano-drug delivery systems, the characterization of this compound in nanoformulations is of significant importance. Dynamic Light Scattering (DLS) is a key technique used to determine the particle size and size distribution of nanoparticles. For instance, in studies involving ammonium glycyrrhizinate-loaded chitosan (B1678972) nanoparticles, DLS was used to assess how factors like chitosan concentration and the presence of polyethylene (B3416737) glycol (PEG) affect the physicochemical properties of the nanoparticles. nih.gov
Scanning Electron Microscopy (SEM) provides morphological information, revealing the shape and surface characteristics of these nanoparticles. For example, SEM images have been used to show the distinct aggregation of cells and nanoparticles in studies investigating the bactericidal effects of this compound nanoparticles. researchgate.net These techniques are critical in the development and optimization of nano-based delivery systems for this compound.
Pharmacokinetic Investigations in Pre-clinical Animal Models
Understanding how a compound is absorbed, distributed, metabolized, and eliminated (ADME) by a living organism is a critical component of pre-clinical evaluation. Pharmacokinetic studies in animal models provide essential data on the in vivo behavior of this compound.
Pharmacokinetic studies in various animal models, including rats and dogs, have revealed important aspects of the ADME profile of glycyrrhizic acid. Following oral administration, glycyrrhizic acid itself is poorly absorbed from the gastrointestinal tract. europa.eu The main compartment for its distribution is the plasma, where it binds to serum albumin. nih.gov
Elimination of glycyrrhizic acid and its metabolites occurs predominantly through the bile. nih.gov An intravenous dose of glycyrrhizic acid is largely excreted unmetabolized via the bile. nih.gov The pharmacokinetics of glycyrrhizin (B1671929) have been shown to be nonlinear in rats, with the total body clearance decreasing as the dose increases.
| Animal Model | Route of Administration | Key Finding | Source |
| Rats | Intravenous | Dose-dependent, nonlinear pharmacokinetics. | |
| Rats | Oral | Poor absorption of glycyrrhizic acid. | europa.eu |
| Dogs | Intravenous | ||
| Rats | Intravenous | Primarily eliminated unmetabolized in the bile. | nih.gov |
This table summarizes key pharmacokinetic findings for glycyrrhizic acid in preclinical animal models.
A crucial finding from pharmacokinetic studies is that before absorption, glycyrrhizic acid is hydrolyzed by intestinal bacteria to its aglycone, glycyrrhetinic acid. europa.eu This metabolite is considered the ultimate biologically active form of the compound. europa.eu Following its formation, glycyrrhetinic acid is absorbed and can be detected in the plasma. nih.gov
The metabolism of glycyrrhetinic acid primarily occurs in the liver, where it is conjugated to form glucuronide and sulfate (B86663) derivatives. These conjugates are then efficiently transported into the bile for elimination. nih.gov The identification of glycyrrhetinic acid as the major in vivo metabolite is a cornerstone of understanding the pharmacological activity of orally administered this compound.
Factors Influencing Clearance and Excretion Kinetics
The clearance and excretion kinetics of glycyrrhizic acid (GA), the primary active component of this compound, are complex and influenced by several physiological factors. Following oral administration, glycyrrhizic acid itself is not readily absorbed. europa.eu Instead, it is primarily hydrolyzed by intestinal bacteria into its active metabolite, 18β-glycyrrhetinic acid (GA), which is then absorbed. wikipedia.orgnih.gov
Key factors influencing its pharmacokinetic profile include:
Presystemic Metabolism: The rate and extent of hydrolysis by gut microbiota are crucial determinants of the bioavailability of the active metabolite, glycyrrhetinic acid. europa.eunih.gov
Hepatic Metabolism and Enterohepatic Recirculation: Once absorbed, glycyrrhetinic acid is transported to the liver, where it undergoes metabolism into glucuronide and sulfate conjugates. nih.gov These conjugates are efficiently excreted into the bile and then into the duodenum. Commensal bacteria in the gut can then hydrolyze these conjugates back to glycyrrhetinic acid, which is subsequently reabsorbed. nih.gov This process, known as enterohepatic recirculation, significantly prolongs the terminal plasma clearance of the compound. nih.gov
Gastrointestinal Transit Time: Physiologically based pharmacokinetic modeling suggests that the transit rate of gastrointestinal contents is a predominant factor determining the extent of reabsorption of glycyrrhetinic acid conjugates. nih.gov Slower transit times may lead to an accumulation of glycyrrhetinic acid upon repeated intake. nih.gov
Excretion Route: The majority of glycyrrhizic acid and its metabolites are eliminated via bile into the feces. wikipedia.org Only a very small fraction, approximately 1.1-2.5% of an intravenous dose, is excreted in the urine as intact glycyrrhizin. nih.gov
Plasma Protein Binding: Both glycyrrhizic acid and glycyrrhetinic acid are known to bind to human albumin. nih.gov The plasma clearance is dose-dependent only at high doses that saturate this serum protein binding. mdpi.com
Liver Function: In patients with liver conditions such as chronic hepatitis C or liver cirrhosis, the plasma clearance of 18β-glycyrrhetinic acid is significantly reduced, indicating that the liver's capacity to metabolize and/or excrete the compound is limited in these conditions. mdpi.com
Computational and In Silico Modeling
Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the mechanisms of action of this compound at a molecular level. These in silico approaches provide predictive insights into how the compound interacts with various biological targets.
Molecular Docking for Ligand-Receptor Interaction Prediction (e.g., Viral Proteins, Inflammatory Enzymes)
Molecular docking studies have been extensively used to predict the binding of glycyrrhizic acid (GA) to key proteins involved in viral infections and inflammation. These studies computationally place the ligand (GA) into the binding site of a receptor (protein) to predict its orientation and affinity.
Viral Proteins: Researchers have investigated GA as a potential inhibitor of various SARS-CoV-2 proteins. Docking studies have shown that GA can bind to the main protease (Mpro), a critical enzyme for viral replication. nih.govmdpi.comfrontiersin.org Other computational studies have also explored its interaction with the SARS-CoV-2 spike protein's receptor-binding domain (RBD), Nsp7 protein, and other targets like ACE2 and transmembrane protease serine 2 (TMPRSS2). nanobioletters.com Beyond coronaviruses, the antiviral potential of GA has been suggested against other viruses like influenza, where it is thought to antagonize the binding of High-Mobility Group Box 1 (HMGB1) protein to the virus nucleoprotein, thereby inhibiting viral polymerase activity. frontiersin.org One study also reported that this compound could fit into the central acidic patch of the potato leafroll virus (PLRV) protein coat, forming nine hydrogen bonds. researchgate.net
Inflammatory Enzymes: Molecular docking has been employed to understand the anti-inflammatory activity of glycyrrhizic acid by assessing its interaction with enzymes in the arachidonic acid cascade. mdpi.com Studies have revealed that it has a higher affinity for cyclooxygenase-2 (COX-2) compared to COX-1 and for microsomal prostaglandin (B15479496) E synthase type-2 over type-1. mdpi.comnih.gov These enzymes are crucial for the biosynthesis of prostaglandins (B1171923), which are key inflammatory mediators. mdpi.com A docking score of -7.7 kcal/mol has been reported for the interaction between glycyrrhizin and the COX-2 protein. sarpublication.com
Analysis of Binding Affinities, Interaction Energies, and Conformational Changes
Following the prediction of binding poses, computational analyses are used to quantify the strength and nature of these interactions.
Binding Affinities and Energies: Binding affinity, often expressed as binding energy (in kcal/mol), indicates the stability of the ligand-receptor complex. For the interaction with the SARS-CoV-2 main protease (Mpro), glycyrrhizin showed a binding energy of -8.0 kcal/mol in one study. nih.gov In a broader screening of licorice phytochemicals against Mpro, binding affinities ranged from -2.710 to -9.831 kcal/mol. nih.govmdpi.com Another in silico analysis reported the atomic contact energy (ACE) for glycyrrhizic acid with human superoxide (B77818) dismutase (hSOD) to be -199.82 kcal/mol. nih.gov These values help in comparing the potential efficacy of different compounds and prioritizing them for further experimental testing. nanobioletters.com
The interactions stabilizing the complex are also analyzed. For instance, the binding of this compound to the potato leafroll virus protein coat was stabilized by nine hydrogen bonds. researchgate.net Similarly, studies on glycyrrhizin analogs targeting the Epidermal Growth Factor Receptor (EGFR) identified key charge interactions with lysine (B10760008) residues (LYS692, LYS704, LYS721) within the binding site. nih.gov
Conformational Changes: The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological effect. While specific quantitative data on conformational changes induced by this compound are detailed in molecular dynamics studies, docking provides a static snapshot of a plausible bound conformation that serves as a starting point for such dynamic analyses.
Application of Molecular Dynamics Simulations in Compound-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic view of the compound-target interaction over time, typically nanoseconds, providing insights into the stability of the complex and the nature of the interactions.
MD simulations have been used to validate the stability of glycyrrhizic acid (GA) when docked with viral proteins like the SARS-CoV-2 Mpro. nih.gov A 100-nanosecond MD simulation supported the stability of the docked complex, confirming the potential of GA as an inhibitor. nih.govresearchgate.net In another study investigating the self-assembly of GA with the phytochemical Costunolide, MD simulations were run to confirm the stability of the resulting nanoparticles. nih.gov The analysis of the solvent accessible surface area (SASA) showed a sharp decrease in the initial nanoseconds, indicating the formation of dense, stable nanoclusters, which remained stable throughout the simulation. nih.gov These simulations are crucial for confirming that the interactions predicted by static docking models are maintained in a more physiologically realistic, dynamic environment. nih.gov
Drug Delivery Systems Research
To overcome challenges such as poor solubility and to enhance therapeutic efficacy, significant research has been dedicated to developing advanced drug delivery systems for glycyrrhizic acid and its salts. nih.gov
Design and Development of Nanocarriers and Advanced Formulations (e.g., Nanoparticles)
Nanocarriers have emerged as a promising strategy to improve the pharmacological properties of this compound.
Design and Preparation: Various types of nanoparticles (NPs) have been designed to encapsulate glycyrrhizic acid. A common method is ionotropic gelation, which uses biocompatible polymers like chitosan and gum arabic. nih.govresearchgate.net In this technique, chitosan, a positively charged polymer, is cross-linked with a polyanion like sodium tripolyphosphate (TPP) to form stable cationic nanoparticles, which can then be loaded with the negatively charged glycyrrhizic acid. nih.gov Another approach involves the self-assembly of glycyrrhizic acid with other molecules. For instance, it has been shown to self-assemble with the phytochemical Costunolide to form carrier-free, multifunctional spherical nanoparticles through noncovalent interactions like π–π stacking and hydrogen bonding. nih.gov A supercritical antisolvent (SAS) process has also been used to prepare GA nanoparticles with an average size of about 200 nm. nih.gov
Characterization and Properties: These nanoformulations are characterized by their particle size, zeta potential (surface charge), and encapsulation efficiency. For example, ammonium glycyrrhizinate-loaded chitosan nanoparticles have been successfully prepared and characterized using dynamic light scattering (DLS) and zeta potential analysis. nih.gov Studies have investigated how factors like chitosan molecular weight, polymer concentration, and drug concentration affect the physicochemical properties of the nanoparticles. nih.gov Research has shown that increasing the concentration of ammonium glycyrrhizinate and chitosan can decrease the encapsulation efficiency. nih.gov The stability of these nanoparticles is a key attribute; for instance, self-assembled nanoparticles of Costunolide and Glycyrrhizic acid were found to be stable under various environmental conditions. nih.gov Studies have demonstrated that formulating glycyrrhizic acid into nanoparticles can lead to significant therapeutic advantages, such as enhanced anti-diabetic effects at lower equivalent doses compared to the free form. nih.govresearchgate.net
Modulation of Biological Membrane Properties for Enhanced Permeation and Efficacy
Glycyrrhizic acid (GA), the active component of its ammonium salt, has been shown to interact with and modify the properties of biological membranes, a key factor in its ability to enhance drug delivery. Studies using human erythrocytes as a model system have demonstrated that GA can significantly increase the permeability of cell membranes by approximately 60%. nih.gov This effect is accompanied by a notable decrease in the elasticity modulus of the cell membranes, making them more fluid. nih.gov
The mechanism behind this is thought to involve the binding of glycyrrhizin to cholesterol within the cell membrane. nih.gov This interaction alters the membrane's structural integrity, leading to increased permeability. Such modifications can facilitate the passage of co-administered drugs across cellular barriers, potentially boosting their therapeutic efficacy. nih.gov This membrane-modifying activity provides a basis for understanding how this compound can improve the bioavailability of other therapeutic agents. nih.govnih.gov
Strategies for Targeted Delivery to Specific Tissues or Cells (e.g., Hepatocyte Targeting)
A significant area of research has focused on leveraging the natural affinity of glycyrrhizic acid for liver cells (hepatocytes) to create targeted drug delivery systems. mdpi.com Hepatocytes have specific receptors that recognize and bind to glycyrrhizic acid and its metabolite, glycyrrhetinic acid. mdpi.com This specific interaction has been exploited to vectorize nanosystems carrying therapeutic agents directly to the liver. mdpi.com
By attaching glycyrrhizic acid to the surface of nanoparticles or liposomes, researchers have been able to enhance the delivery of various drugs to hepatocytes. mdpi.com For instance, glycyrrhizin surface-modified chitosan nanoparticles have been developed for hepatocyte-targeted delivery. mdpi.com Similarly, liposomes containing the anti-cancer drug wogonin, when modified with glycyrrhizic acid on their surface, showed a 2.5-fold higher uptake by liver cancer cells (HepG2) compared to normal hepatocytes. mdpi.com This targeted approach not only increases the concentration of the drug at the desired site but also has the potential to reduce systemic side effects by minimizing exposure to other tissues. mdpi.com
Mechanisms of Enhancing Drug Solubility and Bioavailability in Novel Delivery Platforms
This compound's amphiphilic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) parts, allows it to form self-assembling structures like micelles in aqueous solutions. nih.gov This property is instrumental in enhancing the solubility of poorly water-soluble (lipophilic) drugs. By encapsulating these drugs within its micelles, glycyrrhizic acid can significantly increase their solubility and, consequently, their bioavailability. nih.gov
Pre-clinical Efficacy Studies in Animal Models
Animal models have been instrumental in evaluating the therapeutic potential of this compound across a range of conditions, from inflammation and pain to organ-specific diseases and cancer.
Evaluation of Anti-inflammatory and Antinociceptive Effects in Murine Models
Studies in mice have consistently demonstrated the potent and long-lasting anti-inflammatory and pain-relieving (antinociceptive) effects of this compound. nih.govnih.govresearchgate.net A single intraperitoneal injection has been shown to produce anti-inflammatory effects in models of paw edema and peritonitis induced by zymosan. nih.govresearchgate.net
Furthermore, in various pain models, including the writhing test, the formalin test, and zymosan-induced hyperalgesia, administration of the compound 24 hours prior to the test resulted in a strong antinociceptive effect. nih.govnih.govresearchgate.net These effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. mdpi.com Molecular docking studies suggest that it has a higher affinity for cyclooxygenase (COX)-2 and microsomal prostaglandin E synthase type-2, key enzymes in the inflammatory pathway. nih.govnih.govresearchgate.net
Interactive Table: Anti-inflammatory and Antinociceptive Effects in Murine Models
| Model | Effect Observed | Mechanism of Action | Reference |
| Zymosan-induced paw edema | Reduced paw swelling | Inhibition of pro-inflammatory mediators | nih.govresearchgate.net |
| Zymosan-induced peritonitis | Decreased inflammatory cell infiltration | Inhibition of pro-inflammatory mediators | nih.govresearchgate.net |
| Acetic acid-induced writhing test | Reduced number of writhes | Inhibition of pain pathways | nih.govmdpi.com |
| Formalin test | Reduced paw licking time | Inhibition of nociceptive signaling | nih.govmdpi.com |
| Zymosan-induced hyperalgesia | Attenuated pain response | Modulation of inflammatory pain | nih.govnih.gov |
Assessment in Models of Organ-Specific Pathologies (e.g., Liver Injury, Acute Lung Injury, Diabetic Neuropathy)
Liver Injury: this compound has demonstrated significant protective effects in animal models of liver injury. nih.govkisti.re.kr In a mouse model of Concanavalin A-induced immunological liver injury, it was found to down-regulate pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ, and IL-17A) and up-regulate anti-inflammatory cytokines (IL-4 and TGF-β). nih.gov It also helped to modulate the balance of immune cells and decrease hepatocyte apoptosis by blocking specific signaling pathways. nih.govkisti.re.kr In another model using isolated chicken primary hepatocytes, compound ammonium glycyrrhizin counteracted liver injury induced by lipopolysaccharide/amoxicillin clavulanate potassium by reducing oxidative stress and apoptosis. oncotarget.comoncotarget.com
Acute Lung Injury (ALI): In a neonatal rat model of meconium-induced acute lung injury, glycyrrhizic acid was shown to alleviate lung injury by inhibiting oxidative stress through the Keap1/Nrf2/HO-1 signaling pathway. nih.gov It also ameliorated the inflammatory response and apoptosis in the lung tissues. nih.gov Furthermore, in a lipopolysaccharide (LPS)-induced ALI mouse model, glycyrrhizic acid was found to inhibit lung inflammatory injury by inducing autophagy through the PI3K/AKT/mTOR pathway. nih.gov
Diabetic Neuropathy: The therapeutic potential of this compound has also been investigated in models of diabetic neuropathy. In streptozotocin-induced diabetic mice, a model for type 1 diabetes, short-term repeated treatment with ammonium glycyrrhizinate attenuated neuropathic hyperalgesia. nih.gov In vitro studies using a neuroblastoma cell line showed that it could prevent cell death and mitochondrial dysfunction caused by high glucose levels. nih.gov In a rat model of type 1 diabetes, glycyrrhizic acid was found to promote sciatic nerve recovery and reduce the expression of high-mobility group box-1 (HMGB1), a pro-inflammatory protein, in the sciatic nerves. nih.gov
Interactive Table: Efficacy in Organ-Specific Pathologies
| Organ Pathology | Animal Model | Key Findings | Reference |
| Liver Injury | Concanavalin A-induced (mice) | Modulated immune response, reduced hepatocyte apoptosis | nih.govkisti.re.kr |
| Liver Injury | LPS/Amoxicillin-induced (chicken hepatocytes) | Reduced oxidative stress and apoptosis | oncotarget.comoncotarget.com |
| Acute Lung Injury | Meconium-induced (neonatal rats) | Inhibited oxidative stress and inflammation | nih.gov |
| Acute Lung Injury | LPS-induced (mice) | Inhibited inflammation via autophagy induction | nih.gov |
| Diabetic Neuropathy | Streptozotocin-induced (mice) | Attenuated neuropathic pain | nih.gov |
| Diabetic Neuropathy | Streptozotocin-induced (rats) | Promoted sciatic nerve recovery | nih.gov |
Investigations into Antitumor Efficacy in Murine Models
Glycyrrhizic acid and its ammonium salt have shown promise as antitumor agents in various murine models. nih.gov Daily intraperitoneal administration of glycyrrhizic acid in mice with TF-1 tumors was able to reduce the growth of cancer cells without causing a loss in body weight. nih.gov
In a murine model of colorectal cancer induced by azoxymethane (B1215336) and dextran (B179266) sodium sulfate, glycyrrhizin was found to significantly attenuate carcinogenesis. mdpi.com It improved the length of the colon and reduced the number and size of tumors compared to the control group. mdpi.com Histological analysis revealed that glycyrrhizin has potent anti-inflammatory properties, which are believed to contribute to its anti-cancer effects by inhibiting the inflammatory response that can drive tumor development. mdpi.com The proposed mechanism involves the inhibition of the HMGB1-TLR4-NF-κB signaling pathway. mdpi.com
Characterization of Synergistic Therapeutic Combinations with Co-Administered Agents
The therapeutic potential of this compound is significantly amplified when used in combination with other therapeutic agents, a strategy that has been explored primarily in the context of cancer therapy. Research has demonstrated that co-administration of glycyrrhizic acid can enhance the efficacy of conventional chemotherapeutic drugs and mitigate their toxic side effects.
Studies have reported that the co-delivery of glycyrrhizic acid with doxorubicin (B1662922) enhances the therapeutic efficacy for hepatocellular carcinoma in both in vitro and in vivo models. nih.gov Similarly, it has been shown to reverse cisplatin (B142131) resistance in hepatocellular carcinoma cells by inhibiting multidrug resistance-associated proteins. nih.gov The combination of glycyrrhizic acid with methotrexate (B535133) has also been investigated, with findings suggesting a hepatoprotective effect that avoids pharmacokinetic interactions with high-dose methotrexate. nih.gov
Beyond enhancing the efficacy of standard chemotherapeutics, glycyrrhizic acid exhibits synergistic effects with other targeted agents. For instance, co-treatment with the tyrosine kinase inhibitor imatinib (B729) has been shown to significantly increase apoptosis in chronic myeloid leukemia cells and reduce tumor burden in animal models. nih.gov Furthermore, novel synergistic combinations have been identified with differentiation-inducing agents such as all-trans retinoic acid (RA) and hexamethylene bisacetamide (HMBA) in the context of acute myeloid leukemia (AML). glentham.com These combinations have been shown to be effective in inducing differentiation in AML blast cells at significantly lower doses of the individual agents, highlighting the potential to limit toxicity while improving therapeutic outcomes. glentham.com
The mechanisms underlying these synergistic interactions are multifaceted. Glycyrrhizic acid can enhance the absorption of other drugs by inhibiting P-glycoprotein, a key player in multidrug resistance. nih.gov Additionally, its inherent anti-inflammatory and hepatoprotective properties contribute to reducing the side effects of chemotherapy. nih.gov
| Co-Administered Agent | Therapeutic Area | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Doxorubicin | Hepatocellular Carcinoma | Enhanced therapeutic efficacy | nih.gov |
| Cisplatin | Hepatocellular Carcinoma | Reversal of drug resistance | nih.gov |
| Methotrexate | Acute Leukemia | Hepatoprotective effect | nih.gov |
| Imatinib | Chronic Myeloid Leukemia | Increased apoptosis and reduced tumor burden | nih.gov |
| All-trans Retinoic Acid (RA) and Hexamethylene Bisacetamide (HMBA) | Acute Myeloid Leukemia | Enhanced differentiation of blast cells at lower doses | glentham.com |
Evaluation of Antifungal and Plant Viral Inhibitory Activities in Agricultural Contexts
Beyond its applications in human medicine, this compound has demonstrated significant potential in agricultural settings as a biocontrol agent against fungal pathogens and plant viruses.
Research has explored the fungicidal activity of molecular complexes of the monoammonium salt of glycyrrhizic acid with urea (B33335) and its derivatives. researchgate.netcyberleninka.ru These studies have shown that such complexes exhibit antibiotic activity against common pathogenic fungi like Fusarium, suggesting their potential use as fungicides in agriculture to protect crops. researchgate.netcyberleninka.ru The complexation is believed to occur through the interaction of polar groups of the constituent molecules. researchgate.netcyberleninka.ru
In the realm of plant pathology, nanoformulations of this compound have been investigated for their inhibitory effects on plant pathogens. One study demonstrated that nanoformulations of this compound, along with salicylic (B10762653) acid and boric acid, can induce resistance against phytoplasma disease in faba bean plants. nih.gov Foliar application of these nanoparticles suppressed the infection percentage and disease severity of phytoplasma, leading to improved plant health and yield. nih.gov Transmission electron microscopy revealed that the nanoparticles caused severe structural damage to the phytoplasma particles, including membrane lysis and cytoplasmic leakage. nih.gov
Furthermore, the inhibitory potential of this compound against plant viruses has been explored. In silico studies have shown that this compound can exhibit good binding stability with the protein coat of the potato leafroll virus (PLRV). researchgate.net This suggests a potential mechanism for inhibiting viral infection and replication in plants.
| Pathogen | Host Plant | Observed Inhibitory Activity | Formulation | Reference |
|---|---|---|---|---|
| Fusarium spp. | - | Fungicidal activity | Complex with urea and its derivatives | researchgate.netcyberleninka.ru |
| Phytoplasma | Faba Bean | Suppressed infection and disease severity | Nanoparticles | nih.gov |
| Potato Leafroll Virus (PLRV) | Potato | Binding to viral protein coat (in silico) | - | researchgate.net |
Cellular and Molecular Biology Research
In Vitro Cell Culture Models for Mechanism Elucidation (e.g., Viral Cytopathic Effect, Immune Cell Responses, Cancer Cell Lines)
In vitro cell culture models have been instrumental in elucidating the cellular and molecular mechanisms underlying the diverse biological activities of this compound. A wide array of cell lines has been employed to investigate its effects on viral infections, immune responses, and cancer progression.
In the context of virology, the ability of glycyrrhizin to inhibit the cytopathic effect of the human immunodeficiency virus (HIV) was demonstrated in MT-4 cells, a HTLV-I-carrying T-cell line. cancer.gov These studies showed that glycyrrhizin could completely inhibit HIV-induced plaque formation and the expression of HIV-specific antigens in these cells. cancer.gov
The anti-cancer properties of glycyrrhizic acid and its derivatives have been extensively studied using various cancer cell lines. For instance, its cytotoxic effects have been evaluated in MCF7 breast cancer cells. nih.gov In the context of liver cancer, the HepG2 cell line has been utilized to demonstrate that glycyrrhizic acid can enhance the cellular uptake of drug-loaded nanoparticles. nih.gov Furthermore, its anti-tumor effects have been observed in KATO III gastric cancer cells. nih.gov
Beyond its direct effects on cancer cells, this compound has been studied for its ability to modulate cellular functions in other disease models. In a neuroblastoma cell line (SH-SY5Y), ammonium glycyrrhizinate was shown to prevent the cytotoxic effects and mitochondrial fragmentation induced by high glucose, suggesting its potential in mitigating diabetic peripheral neuropathy. cyberleninka.ru
Gene Expression and Protein Modulation Studies in Cellular Systems
The biological effects of this compound are underpinned by its ability to modulate gene expression and protein activity within cellular systems. Research has revealed its influence on a wide range of molecular targets involved in inflammation, cancer, and viral replication.
In the context of inflammation, glycyrrhizic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Its anti-inflammatory mechanism also involves the modulation of transcription factors like NF-κB. nih.gov
In cancer research, studies have demonstrated that glycyrrhizic acid can alter the expression of key proteins involved in cell proliferation and apoptosis. For example, it has been shown to reduce the expression of proliferation markers like Ki-67 and proliferating cell nuclear antigen (PCNA), while enhancing the expression of the tumor suppressor p53 and apoptosis-related proteins like caspase-3. nih.gov
The antiviral activity of glycyrrhizic acid is also linked to its effects on host cell proteins. For instance, it has been proposed that glycyrrhizic acid can interfere with the replication of SARS-CoV-2 by modulating the expression of ACE2 and TMPRSS2, proteins that are crucial for viral entry into host cells. nih.gov
Advanced Omics Approaches (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Understanding
Advanced "omics" technologies, including proteomics, transcriptomics, and metabolomics, have provided a more comprehensive and holistic understanding of the biological effects of this compound. nih.govacs.org These approaches allow for the large-scale analysis of proteins, gene transcripts, and metabolites, offering insights into the complex molecular networks modulated by this compound. nih.govacs.org
Transcriptomics studies have been employed to investigate the molecular mechanisms of glycyrrhizic acid biosynthesis in Glycyrrhiza species and the plant's response to various stresses. researchgate.netfrontiersin.org For example, transcriptome analysis of Glycyrrhiza uralensis treated with methyl jasmonate revealed significant changes in the expression of genes involved in glycyrrhizic acid biosynthesis. researchgate.net Similarly, transcriptomic studies have shed light on how drought and salt stress affect gene expression and the accumulation of glycyrrhizic acid. nih.govfrontiersin.org
Proteomics has been utilized to identify proteins that are differentially expressed in response to glycyrrhizic acid or under conditions where its production is altered. Comparative proteomic analysis of Glycyrrhiza uralensis under salt stress identified key enzymes involved in the biosynthesis of glycyrrhizin that were significantly upregulated. cancer.gov This approach has provided valuable information on the molecular machinery responsible for the accumulation of this bioactive compound. cancer.gov
Metabolomics has offered insights into the metabolic pathways affected by glycyrrhizic acid and its derivatives. A cellular metabolomics study comparing ammonium glycyrrhizinate with magnesium isoglycyrrhizinate in a liver cell line revealed differences in their effects on metabolic pathways, including sphingolipid and ceramide metabolism. nih.gov Furthermore, combined transcriptomics and metabolomics studies have been used to analyze the changes in primary and secondary metabolism in Glycyrrhiza uralensis under different nitrogen conditions, which in turn affects the production of glycyrrhizic acid. nih.gov
These omics-based approaches are powerful tools for uncovering the intricate mechanisms of action of this compound and for identifying novel biomarkers and therapeutic targets. nih.gov
Emerging Research Frontiers and Future Perspectives
Deeper Elucidation of Complex Polypharmacological Mechanisms
Glycyrrhizic acid ammonium (B1175870) salt is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and hepatoprotective effects. nih.govcaymanchem.comadipogen.comguidechem.com Its ability to interact with multiple molecular targets simultaneously, a concept known as polypharmacology, is a key area of ongoing research. Future studies are aimed at comprehensively mapping the intricate signaling pathways modulated by this compound.
The anti-inflammatory mechanism, for instance, involves the modulation of various cytokines and chemokines such as TNF-α, IL-1β, and IL-6. nih.govnih.govnih.gov It also affects transcription factors like NF-κB. nih.gov Deeper investigation into these interactions at a molecular level will provide a more complete picture of its anti-inflammatory prowess. Understanding how glycyrrhizic acid ammonium salt orchestrates these complex interactions is crucial for optimizing its therapeutic applications and identifying new disease targets.
Rational Design and Development of Highly Specific and Potent this compound Analogues
Building upon the foundational knowledge of its structure-activity relationships, researchers are now focusing on the rational design of novel analogues of this compound. The goal is to synthesize derivatives with enhanced specificity and potency for particular molecular targets, while potentially reducing off-target effects.
This involves modifying the core structure of glycyrrhizic acid to improve its pharmacokinetic and pharmacodynamic properties. For example, creating molecular complexes with other pharmaceutical substances, such as fluoroquinolone antibiotics, has been shown to yield new entities with potentially enhanced antimicrobial activity. benthamdirect.comresearchgate.net The development of such analogues could lead to more effective and targeted therapies for a range of conditions.
Innovations in Nanotechnology for Advanced Biomedical and Agricultural Applications
The unique physicochemical properties of this compound, particularly its amphiphilic nature, make it an attractive candidate for nanotechnology-based applications. adipogen.com Its ability to form self-assembling nanostructures and to functionalize nanoparticles is being explored for targeted drug delivery and other biomedical uses. nih.gov
In the context of liver diseases, nanoparticles functionalized with glycyrrhizic acid or its metabolite, glycyrrhetinic acid, have shown promise for targeted drug delivery to liver cells. nih.gov This is due to the presence of specific receptors for these molecules on hepatocytes. nih.gov
Beyond medicine, nanotechnology formulations of this compound are being investigated for agricultural applications. Studies have shown that nanoparticles of this compound can be effective in suppressing plant pathogens. For example, its use against Ralstonia solanacearum, the causative agent of potato brown rot, and against phytoplasma diseases in faba beans has demonstrated significant potential. researchgate.netnih.gov
Table 1: Effects of this compound Nanoparticles (GAS-NP) on Phytoplasma-Infected Faba Beans
| Treatment | Infection Percentage Suppression | Disease Severity Suppression |
| GAS-NP (1.68 µM) | 75% | 84% |
| SA-NP (0.28 µM) | 50% | 64% |
| BA-NP (0.124 µM) | 20% | 54% |
| Data sourced from a study on the use of nanoparticles to suppress phytoplasma infection. nih.gov |
Integration of Multi-Omics Data for Systems Biology Understanding of this compound Effects
The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the holistic effects of this compound on biological systems. By integrating these large-scale datasets, researchers can construct comprehensive models of how the compound influences cellular processes.
Multi-omics studies on Glycyrrhiza uralensis, the plant from which glycyrrhizic acid is derived, have begun to unravel the complex regulatory networks governing the biosynthesis of this important compound. nih.gov These studies have identified key genes and microbial interactions that influence the accumulation of glycyrrhizic acid. nih.gov Similar approaches are being applied to understand its effects in human cells and animal models, providing a systems-level perspective on its mechanism of action. For instance, multi-omics has been used to study how drought stress affects the accumulation of bioactive constituents, including glycyrrhizic acid, in licorice. nih.gov
Exploration of Novel Combinatorial Therapeutic Strategies and Their Mechanistic Basis
The polypharmacological nature of this compound makes it an ideal candidate for combination therapies. By pairing it with other drugs, researchers aim to achieve synergistic effects, enhance efficacy, and potentially overcome drug resistance.
Q & A
Q. What are the key physicochemical properties of glycyrrhizic acid ammonium salt, and how do they influence experimental design?
this compound (C₄₂H₆₅NO₁₆, MW 839.97) is a white to pale-yellow powder with a purity ≥98% (HPLC) and a melting point of ~209°C. It is soluble in glacial acetic acid, ammonia solution, and partially in water. The compound’s hygroscopic nature necessitates storage at 2–8°C in airtight, light-protected containers to prevent degradation . These properties dictate protocols for dissolution (e.g., using aqueous ammonia for solubility) and stability testing (e.g., monitoring degradation via HPLC under varying storage conditions) .
Q. What validated methods are recommended for identifying and quantifying this compound in research samples?
Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard. A validated method uses a C18 column, mobile phase ACN:0.1% H₃PO₄ (40:60), flow rate 1.0 mL/min, and theoretical plates ≥3000 to ensure resolution from impurities. System suitability criteria include retention time consistency (e.g., ~9.5 min) and peak symmetry . For quantification, prepare calibration curves using USP-grade reference standards (78–102% purity range) and validate with spike-recovery experiments .
Q. How should researchers ensure stability and prevent degradation during storage?
Store lyophilized powder at –20°C in desiccators with silica gel to avoid moisture absorption. For solutions, use sterile buffers (pH 6–8) and avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis, particularly for isomerization (18α/18β-glycyrrhetinic acid derivatives) and hydrolysis of glycosidic bonds .
Q. What purity assessment criteria are critical for selecting this compound in pharmacological studies?
Require certificates of analysis (CoA) specifying:
- HPLC purity : ≥98% (UV detection) with impurity profiles (e.g., residual solvents, glycyrrhetinic acid).
- Isomer ratio : ≥95% 18β-isomer, as the 18α-isomer exhibits divergent bioactivity and potential toxicity .
- Water content : ≤5% (Karl Fischer titration) to ensure stoichiometric consistency .
Advanced Research Questions
Q. How can researchers address analytical challenges in distinguishing 18α- and 18β-glycyrrhetinic acid isomers in this compound?
Use chiral HPLC or UPLC-MS with a cellulose-based chiral column (e.g., Chiralpak IC) and mobile phase hexane:isopropanol (85:15) for baseline separation. Confirm isomer identity via NMR (e.g., δ 5.58 ppm for 18β-H vs. δ 5.43 ppm for 18α-H in DMSO-d₆) . Quantify isomer ratios using peak integration and validate against USP reference standards .
Q. How should discrepancies in reported purity values (e.g., 78–102% in USP standards) be reconciled in meta-analyses?
Normalize data using batch-specific CoA values and apply correction factors for water content and isomer ratios. For cross-study comparisons, use mass balance equations:
Exclude studies lacking isomer-specific data to avoid confounding bioactivity interpretations .
Q. What experimental design considerations are critical for evaluating this compound’s antiviral mechanisms?
- In vitro : Use plaque reduction assays (e.g., against herpes simplex virus) with IC₅₀ calculations. Include controls for cytotoxicity (MTT assays) and validate virucidal effects via pre-/post-infection treatment protocols .
- In vivo : Dose-response studies in murine models (e.g., 10–100 mg/kg/day, oral) with pharmacokinetic profiling (plasma t₁/₂ \sim5–8 hr) to assess bioavailability and metabolite formation (e.g., glycyrrhetinic acid) .
Q. How can contradictory data on this compound’s glucocorticoid-like activity be resolved?
- Mechanistic studies : Employ 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibition assays (IC₅₀ \sim0.1 μM) and compare with cortisol suppression in adrenal cells .
- Isomer-specific analysis : Test 18α- and 18β-isomers separately, as the 18α-isomer shows higher glucocorticoid receptor binding affinity .
- Dose calibration : Account for batch-to-batch variability in isomer ratios using HPLC-NMR hyphenated techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
